3-Bromo-6,7-dimethyl-4-hydroxyquinoline molecular weight
3-Bromo-6,7-dimethyl-4-hydroxyquinoline molecular weight
An In-Depth Technical Guide to 3-Bromo-6,7-dimethyl-4-hydroxyquinoline: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, logical synthesis strategies, state-of-the-art characterization workflows, and its significant potential in the landscape of modern medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a substituted quinoline derivative. The core of this molecule is the 4-hydroxyquinoline scaffold, a structure recognized as a "privileged" motif in pharmaceutical development due to its prevalence in a wide range of bioactive compounds.[1] The strategic placement of a bromine atom at the C3 position and methyl groups at C6 and C7 provides a unique combination of features for further chemical exploration.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 252.11 g/mol | [1] |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| CAS Number | 1204811-69-7 | [1] |
| Physical Form | Solid | |
| InChI Key | JYCOENAJWAVNKI-UHFFFAOYSA-N | |
| SMILES | Cc1cc2ncc(Br)c(O)c2cc1C |
The 4-Hydroxyquinoline Scaffold: A Cornerstone of Medicinal Chemistry
The 4-hydroxyquinoline core is not merely a structural component; it is a pharmacologically significant entity. Its derivatives have demonstrated a vast spectrum of biological activities, making them attractive targets for drug discovery programs.
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Anticancer Agents: Many cytotoxic agents are built upon this scaffold.[2] The planarity of the ring system allows for intercalation with DNA, while various functional groups can interact with key enzymes in cancer progression. For instance, structurally similar bromo-hydroxyquinoline intermediates have been pivotal in developing potent inhibitors of protein arginine methyltransferase 5 (PRMT5), a clinically relevant cancer target.[1]
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Antiviral Activity: This scaffold is central to the design of HIV-1 integrase inhibitors.[3] The hydroxyl and adjacent keto group (in the tautomeric quinolone form) can chelate essential magnesium ions in the enzyme's active site, disrupting viral replication.[3]
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Antimalarial Drugs: The quinoline ring system is famously the basis for drugs like chloroquine. The 4-hydroxyquinoline motif continues to be explored for novel compounds to combat drug-resistant strains of malaria.[4]
The inherent bioactivity of this core provides a strong rationale for the synthesis and investigation of new derivatives like 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Strategic Synthesis Pathway
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical literature. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Part 1: Synthesis of 6,7-Dimethyl-4-hydroxyquinoline via Conrad-Limpach-Knorr Reaction
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 3,4-dimethylaniline (1.0 eq) with diethyl malonate (1.1 eq).
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Condensation: Heat the mixture to 140-150°C for 2 hours. The ethanol byproduct will begin to distill off. This step forms the key enamine intermediate. The choice of a high-boiling point solvent is avoided initially to drive the reaction by removing the ethanol.
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Cyclization: Allow the reaction mixture to cool slightly. Carefully add the hot intermediate mixture dropwise to a flask containing pre-heated Dowtherm A or diphenyl ether (250-260°C). This high-temperature step is crucial for the intramolecular cyclization to form the quinolone ring system.
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Work-up and Isolation: After cooling, the solid product precipitates. Dilute the mixture with hexane to facilitate precipitation. Filter the solid, wash thoroughly with hexane and then diethyl ether to remove the high-boiling solvent. The crude 6,7-dimethyl-4-hydroxyquinoline can be purified by recrystallization from ethanol or acetic acid.
Part 2: Regioselective Bromination
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Reaction Setup: Dissolve the synthesized 6,7-dimethyl-4-hydroxyquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The hydroxyl group at C4 is a strong activating group, directing electrophilic substitution primarily to the C3 position. NBS is chosen over elemental bromine for its milder nature and easier handling, minimizing over-bromination.
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Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation and Purification: Upon completion, pour the reaction mixture into ice-water. The solid product, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, will precipitate. Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.
Comprehensive Analytical Characterization
Confirming the identity, structure, and purity of the final compound is a non-negotiable step in chemical synthesis. A multi-technique approach is required for unambiguous characterization.
Diagram of Analytical Workflow
Caption: Integrated workflow for structural and purity analysis.
Standard Operating Protocols for Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
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Objective: To elucidate the precise arrangement of protons and carbons in the molecule.
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Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for hydroxyquinolines due to their good solubility and the ability to observe the exchangeable -OH proton.[5]
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¹H NMR Acquisition: Acquire the proton spectrum on a 400 or 500 MHz spectrometer. Key signals to expect would be two singlets in the aromatic region for the C5 and C8 protons, a singlet for the C2 proton, two singlets for the methyl groups, and a broad singlet for the hydroxyl proton.
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¹³C NMR Acquisition: Acquire the carbon spectrum. Expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts will confirm the presence of the C=O (in the quinolone tautomer), C-Br, and C-O carbons.
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B. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and elemental formula.
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Protocol:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
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Analysis: Use High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source. The key observation would be the molecular ion peak [M+H]⁺. A crucial diagnostic feature for this compound is the isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units for ⁷⁹Br and ⁸¹Br).
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C. Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
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Protocol:
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Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
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Analysis: Key vibrational bands to identify include a broad O-H stretch (~3400-3200 cm⁻¹), C=O stretch (~1650 cm⁻¹, from the quinolone tautomer), C=C and C=N stretches in the aromatic region (~1600-1450 cm⁻¹), and a C-Br stretch in the fingerprint region (~600-500 cm⁻¹).
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Utility in Drug Discovery and Chemical Biology
The true value of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline lies in its role as a versatile chemical intermediate.[1] The bromine atom at the C3 position is a powerful synthetic handle for introducing molecular diversity.
Diagram of Derivatization Potential
Caption: Cross-coupling reactions enable diverse library synthesis.
This compound serves as an ideal starting point for creating libraries of novel molecules for high-throughput screening (HTS). By employing various palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide array of functional groups, allowing for systematic Structure-Activity Relationship (SAR) studies.[6] This approach is fundamental to modern drug discovery, enabling the rapid optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline should be handled with appropriate care.[1] Users must wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Before use, the Safety Data Sheet (SDS) must be consulted for detailed hazard, handling, and disposal information.[1]
Conclusion
3-Bromo-6,7-dimethyl-4-hydroxyquinoline is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical and life sciences. Its foundation on the bioactive 4-hydroxyquinoline scaffold, combined with a synthetically versatile bromine handle, makes it an exceptionally valuable building block. This guide provides the foundational knowledge for its synthesis, characterization, and intelligent application in the quest for novel therapeutic agents.
References
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International Laboratory USA. (n.d.). 3-BROMO-6,7-DIMETHYL-4-HYDROXYQUINOLINE. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4,6-dimethyloctane. Retrieved from [Link]
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Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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Thieme Connect. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]
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ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]
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MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
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